molecular formula C11H9BrN2O2 B1519638 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350443-17-2

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1519638
CAS RN: 1350443-17-2
M. Wt: 281.1 g/mol
InChI Key: IASGRFQFNAVZHO-UHFFFAOYSA-N
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Description

The compound “4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole compounds, including “4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Scientific Research Applications

Pharmacological Research: Antioxidant and Neuroprotective Agent

Pyrazole derivatives have been extensively studied for their pharmacological properties. The presence of a bromophenyl group in the compound suggests potential antioxidant activity, which could be beneficial in neuroprotective research. Oxidative stress is linked to various neurodegenerative diseases, and compounds that can mitigate this stress are valuable in developing treatments .

Synthetic Chemistry: Intermediate for Complex Molecules

The benzylic position in the compound’s structure is a reactive site for various chemical reactions, including free radical bromination and nucleophilic substitution. This makes it a versatile intermediate for synthesizing complex molecules, particularly in the development of new pharmaceuticals .

Aquatic Toxicology: Biomarker for Oxidative Stress

In aquatic toxicology, the compound could be used to study the effects of environmental stressors on marine life. Its ability to react with biomarkers like malondialdehyde (MDA) makes it a candidate for assessing oxidative damage in aquatic organisms .

Organometallic Chemistry: Catalyst Development

The compound’s structure allows for potential use in organometallic chemistry, where it could act as a ligand for metal catalysts. These catalysts are crucial in various industrial processes, including the synthesis of polymers and fine chemicals .

Biochemistry: Enzyme Inhibition Studies

The pyrazole ring is known to interact with enzymes such as acetylcholinesterase (AchE). Studying the inhibition of AchE by this compound could lead to insights into the treatment of conditions caused by AchE dysfunction, such as Alzheimer’s disease .

Future Directions

The future directions for research on “4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid” and similar compounds could include further investigation of their synthesis, properties, and potential applications. For instance, pyrazole compounds are being studied for their potential use in the development of new pharmaceuticals .

properties

IUPAC Name

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGRFQFNAVZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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